![molecular formula C20H19Cl2N3OS B460114 6-Amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide CAS No. 496804-79-6](/img/structure/B460114.png)
6-Amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide
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Description
6-Amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide is a useful research compound. Its molecular formula is C20H19Cl2N3OS and its molecular weight is 420.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dye Synthesis
The pyrimidine moiety in this compound makes it a promising candidate for dye synthesis. Researchers have found that pyrimidine-containing compounds can exhibit vibrant colors and excellent light-absorption properties. By modifying the structure of this compound, novel dyes with specific colors and optical properties can be designed .
Solar Energy Materials
Materials for solar energy conversion are crucial for sustainable energy production. The structural diversity of heterocyclic compounds allows for tailoring their properties. The 6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.6.0.0^{3,7}]pentadeca-1(9),2,5,7-tetraene-5-carboxamide scaffold could be modified to enhance its light-harvesting capabilities, making it a potential candidate for solar cell materials .
Energy-Rich Substances
Compounds containing pyrimidine cores have been investigated for their energy storage potential. The unique arrangement of atoms in this compound may allow for the development of energy-rich materials, such as high-energy-density fuels or explosives. Further studies are needed to explore its energetic properties .
Biological Activity
Nitrogen-based heterocyclic compounds often exhibit interesting biological activities. In silico predictions using the PASS software suggest that this compound may act as an apoptosis agonist. Its moderate likelihood of activity makes it an intriguing target for further biological studies .
Drug Design Scaffolds
Pyrimidine and imidazoline derivatives have served as effective scaffolds in drug design. Well-known drugs like trimethoprim, zaleplon, and allopurinol contain similar fragments. Researchers could explore modifications of this compound to develop novel pharmaceutical agents .
Chemical Modification Strategies
The compound’s multiple nucleophilic sites allow for diverse chemical modifications. Chloroethynylphosphonate, a versatile modifying agent, could be employed to create fused structures. One-pot, atom-economic approaches without complex catalysts and reagents are particularly attractive for synthesizing derivatives of this compound .
properties
IUPAC Name |
6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c21-13-7-5-8-14(22)17(13)25-19(26)18-16(23)12-10-11-6-3-1-2-4-9-15(11)24-20(12)27-18/h5,7-8,10H,1-4,6,9,23H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNAWIINLSRQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=C(C=CC=C4Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide |
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